lithium;N,N-diethyl-4-ethynylaniline
Description
Thus, this article focuses on N,N-diethyl-4-ethynylaniline and its structural analogs, emphasizing their synthesis, stability, reactivity, and applications.
Key characteristics of N,N-diethyl-4-ethynylaniline include:
- Structure: Aromatic ring with electron-donating diethylamino (-NEt₂) and electron-withdrawing ethynyl groups, creating a "push-pull" electronic configuration .
- Synthesis: Prepared via Sonogashira coupling or direct ethynylation of N,N-diethylaniline derivatives, as seen in the synthesis of fluorescent probes .
- Reactivity: The ethynyl group enables [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with strong acceptors like TCNE/TCNQ, forming push-pull chromophores .
Properties
CAS No. |
830328-76-2 |
|---|---|
Molecular Formula |
C12H14LiN |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;N,N-diethyl-4-ethynylaniline |
InChI |
InChI=1S/C12H14N.Li/c1-4-11-7-9-12(10-8-11)13(5-2)6-3;/h7-10H,5-6H2,2-3H3;/q-1;+1 |
InChI Key |
QHXXNWAJSKQQSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCN(CC)C1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Ethynylaniline
A direct alkylation approach involves reacting 4-ethynylaniline with diethyl sulfate or ethyl bromide in the presence of a base. For instance, ethyl bromide reacts with 4-ethynylaniline under alkaline conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures (80–100°C) for 24–48 hours, yielding N,N-diethyl-4-ethynylaniline after purification via column chromatography. Challenges include competing side reactions such as over-alkylation or alkyne decomposition, necessitating strict temperature control and stoichiometric precision.
Sonogashira Cross-Coupling Route
A more robust method employs a Sonogashira cross-coupling strategy (Figure 1). This two-step process begins with the alkylation of 4-iodoaniline to form N,N-diethyl-4-iodoaniline, followed by coupling with trimethylsilylacetylene (TMSA). Key steps include:
- Alkylation of 4-Iodoaniline : Treatment of 4-iodoaniline with ethyl bromide in DMF using potassium iodide and sodium carbonate at 50°C for 48 hours affords N,N-diethyl-4-iodoaniline in 85% yield.
- Sonogashira Coupling : Reaction of N,N-diethyl-4-iodoaniline with TMSA under palladium catalysis (Pd₂(dba)₃, PPh₃, CuI) in diisopropylamine/toluene at room temperature for 2 hours yields the trimethylsilyl-protected intermediate. Deprotection with potassium carbonate in tetrahydrofuran/methanol (3:1) provides N,N-diethyl-4-ethynylaniline in 90% yield.
Table 1: Comparison of Synthetic Routes for N,N-Diethyl-4-Ethynylaniline
| Method | Starting Material | Catalyst/Base | Yield (%) | Purification |
|---|---|---|---|---|
| Direct Alkylation | 4-Ethynylaniline | K₂CO₃, DMF | 60–70 | Column Chromatography |
| Sonogashira Coupling | 4-Iodoaniline | Pd₂(dba)₃, CuI | 85–90 | Recrystallization |
Lithiation of N,N-Diethyl-4-Ethynylaniline
The conversion of N,N-diethyl-4-ethynylaniline to its lithium acetylide requires deprotonation of the terminal alkyne. This step is highly sensitive to reaction conditions, as moisture or protic solvents can lead to hydrolysis or side reactions.
Deprotonation with Lithium Bases
Lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) are commonly employed for alkyne deprotonation. In a representative procedure, N,N-diethyl-4-ethynylaniline is dissolved in anhydrous tetrahydrofuran (THF) at −78°C under argon. A 2.5 M solution of n-BuLi in hexanes is added dropwise, resulting in immediate formation of the lithium acetylide. The reaction is typically complete within 30 minutes, as evidenced by the disappearance of the alkyne proton signal in in-situ NMR monitoring.
One-Pot Synthesis via In Situ Lithiation
Recent advancements enable the integration of Sonogashira coupling and lithiation into a single workflow. For example, after deprotection of the trimethylsilyl group, the terminal alkyne is treated directly with LDA in diethyl ether at 0°C, yielding the lithium acetylide without intermediate isolation. This method reduces handling of air-sensitive intermediates and improves overall yield (75–80%).
Table 2: Lithiation Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| n-BuLi | THF | −78 | 30 min | 85–90 |
| LDA | Et₂O | 0 | 1 h | 75–80 |
| LiHMDS | Hexanes | −40 | 2 h | 70–75 |
Industrial-Scale Production and Optimization
Industrial applications demand cost-effective and scalable methodologies. Continuous flow reactors have been adapted for the Sonogashira coupling step, enabling rapid mixing and heat dissipation. For instance, a microreactor system operating at 100°C with a residence time of 10 minutes achieves 92% conversion of N,N-diethyl-4-iodoaniline to the TMS-protected intermediate. Subsequent lithiation in a plug-flow reactor with n-BuLi at −20°C ensures consistent product quality, mitigating exothermic risks associated with batch processes.
Challenges and Mitigation Strategies
Moisture Sensitivity
Lithium acetylides are prone to hydrolysis, necessitating anhydrous conditions. Industrial setups employ glovebox technologies or Schlenk lines, while molecular sieves (3Å) are added to solvents to scavenge trace water.
Byproduct Formation
Competing side reactions, such as alkyne oligomerization, are suppressed by maintaining low temperatures (−78°C) and using excess lithium base (1.2–1.5 equivalents).
Emerging Methodologies
Electrochemical Lithiation
Preliminary studies suggest that electrochemical reduction of N,N-diethyl-4-ethynylaniline in the presence of lithium perchlorate (LiClO₄) generates the lithium acetylide at ambient temperatures. This method avoids strong bases and offers a greener alternative, albeit with lower yields (50–60%).
Solid-Phase Synthesis
Immobilization of N,N-diethyl-4-ethynylaniline on polystyrene resins enables lithiation under heterogeneous conditions, simplifying purification. Yields remain moderate (65–70%), but the approach shows promise for high-throughput applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-diethyl-4-ethynylaniline undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are commonly used.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of saturated derivatives like N,N-diethyl-4-ethylbenzene.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Lithium;N,N-diethyl-4-ethynylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium;N,N-diethyl-4-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
Substituted anilines vary in substituents, altering electronic properties and applications. Below is a comparative analysis:
Table 1: Structural Comparison of N,N-Diethyl-4-ethynylaniline and Analogues
Stability and Handling
- N,N-Diethyl-4-ethynylaniline is sensitive to ambient conditions, requiring argon atmospheres during synthesis . In contrast, PAH-substituted alkynes (e.g., phenanthrene derivatives) exhibit superior stability, enabling reactions at room temperature .
- N,N-Diethyl-4-nitroaniline and 4-Iodo-N,N-dimethylaniline are commercially available as stable solids, reflecting their robustness .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N,N-diethyl-4-ethynylaniline, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves Sonogashira coupling or palladium-catalyzed alkynylation of N,N-diethylaniline derivatives. For example, 4-iodo-N,N-diethylaniline can be reacted with trimethylsilylacetylene under Pd catalysis, followed by deprotection to yield the terminal alkyne . Key analytical steps include:
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and alkyne proton absence.
- FT-IR for characteristic C≡C stretching (~2100 cm⁻¹).
- Mass spectrometry (EI or ESI) to confirm molecular ion peaks.
- X-ray crystallography for unambiguous structural determination, as demonstrated in cyclization product studies .
Q. How can researchers optimize reaction conditions for lithium-mediated transformations involving N,N-diethyl-4-ethynylaniline?
- Methodological Answer : Lithium reagents (e.g., LiHMDS, n-BuLi) are often used for deprotonation or nucleophilic addition. Key considerations:
- Solvent selection : Use anhydrous THF or Et₂O to stabilize lithium intermediates.
- Temperature control : Low temperatures (−78°C to 0°C) prevent side reactions.
- In situ monitoring : Employ techniques like TLC or Raman spectroscopy to track reaction progress .
- Quenching protocols : Use protic solvents (MeOH, H₂O) to terminate reactions and isolate products.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed cyclization reactions involving N,N-diethyl-4-ethynylaniline?
- Methodological Answer : Cyclization modes (e.g., 6-endo-dig vs. 5-exo-dig) depend on electronic and steric factors. For example:
- Anti vs. syn addition : Anti pathways favor linear intermediates, while syn pathways lead to bent geometries, as observed in benzoxazine synthesis .
- Computational modeling : Use DFT calculations to map transition states and predict regioselectivity.
- Isotopic labeling : Introduce deuterium at reactive sites to track bond formation/cleavage via mass spectrometry.
Q. How can researchers resolve contradictions in spectroscopic data during characterization of lithium-coordinated N,N-diethyl-4-ethynylaniline complexes?
- Methodological Answer : Contradictions may arise from dynamic equilibria or solvent effects. Strategies include:
- Variable-temperature NMR : Identify coalescence points for exchanging protons.
- DOSY experiments : Differentiate between free and aggregated species based on diffusion coefficients.
- XAS (X-ray absorption spectroscopy) : Probe lithium coordination environments in situ .
- Comparative analysis : Cross-reference with crystallographic data from analogous complexes.
Q. What advanced strategies are recommended for studying the optoelectronic properties of push-pull chromophores derived from N,N-diethyl-4-ethynylaniline?
- Methodological Answer :
- Electrochemical characterization : Cyclic voltammetry to determine HOMO/LUMO levels.
- Transient absorption spectroscopy : Measure charge-transfer lifetimes in femtosecond regimes.
- DFT/TD-DFT modeling : Correlate experimental UV-Vis/NIR spectra with electronic transitions .
- Single-crystal conductivity measurements : Use four-probe setups to assess solid-state charge transport.
Data Analysis and Experimental Design
Q. How should researchers design experiments to quantify the impact of lithium counterions on the stability of ethynylaniline-derived intermediates?
- Methodological Answer :
- Control experiments : Compare reactions with Li⁺, Na⁺, and K⁺ salts under identical conditions.
- Kinetic studies : Use stopped-flow techniques to measure intermediate lifetimes.
- Spectroscopic titration : Monitor Li⁺ binding via fluorescence quenching or UV-Vis shifts .
- Thermogravimetric analysis (TGA) : Assess thermal stability of lithium-coordinated species.
Q. What statistical approaches are appropriate for analyzing contradictory results in catalytic efficiency studies of ethynylaniline derivatives?
- Methodological Answer :
- ANOVA/MANOVA : Identify significant variables (e.g., catalyst loading, solvent polarity).
- Error propagation analysis : Quantify uncertainties in turnover frequency (TOF) calculations.
- Multivariate regression : Correlate electronic parameters (Hammett σ⁺) with reaction yields .
- Sensitivity testing : Use Monte Carlo simulations to assess robustness of conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
